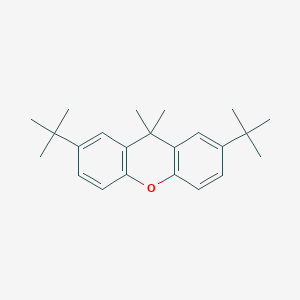

2,7-Di-tert-butyl-9,9-dimethylxanthene

Description

Structure

3D Structure

Properties

IUPAC Name |

2,7-ditert-butyl-9,9-dimethylxanthene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O/c1-21(2,3)15-9-11-19-17(13-15)23(7,8)18-14-16(22(4,5)6)10-12-20(18)24-19/h9-14H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COCYABCDIOEUAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)C(C)(C)C)OC3=C1C=C(C=C3)C(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401977 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130525-41-6 | |

| Record name | 2,7-Di-tert-butyl-9,9-dimethylxanthene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2,7-Di-tert-butyl-9,9-dimethylxanthene synthesis protocol

An In-Depth Technical Guide to the Synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically detailed protocol for the synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene, a key heterocyclic building block. The xanthene core is a privileged scaffold in medicinal chemistry and materials science, valued for its rigid, well-defined geometry.[1] Derivatives are integral to the development of highly efficient ligands for catalysis, fluorescent dyes, and pharmacologically active agents.[1][2] This document is intended for researchers, chemists, and drug development professionals, offering not just a procedural walkthrough but also the underlying chemical logic to ensure a successful and reproducible synthesis.

Synthesis Overview: A Two-Step Electrophilic Pathway

The synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene is elegantly achieved through a two-step, one-pot reaction sequence commencing from 4-tert-butylphenol and acetone. The entire process is governed by the principles of electrophilic aromatic substitution.

-

Step 1: Friedel-Crafts Alkylation: The reaction initiates with an acid-catalyzed condensation between two equivalents of 4-tert-butylphenol and one equivalent of acetone. The strong acid catalyst protonates the acetone, which then eliminates water to form a resonance-stabilized tertiary carbocation. This potent electrophile is attacked by the electron-rich aromatic rings of 4-tert-butylphenol, leading to the formation of the key intermediate, 2,2-bis(5-tert-butyl-2-hydroxyphenyl)propane. The hydroxyl group of the phenol acts as an ortho-para directing group, and due to the steric hindrance of the para-tert-butyl group, the alkylation occurs preferentially at the ortho position.[3][4][5]

-

Step 2: Intramolecular Cyclization (Dehydration): Upon heating in the continued presence of the acid catalyst, the intermediate undergoes an intramolecular electrophilic aromatic substitution. One of the hydroxyl groups is protonated, forming a good leaving group (water). Subsequent departure of water generates a transient carbocation that is immediately attacked by the lone pair of electrons on the adjacent hydroxyl group, closing the pyran ring to yield the final xanthene product.

Reaction Mechanism Diagram

Caption: The two-step synthesis pathway from reactants to the final xanthene product.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Adherence to the described stoichiometry, conditions, and purification steps is critical for achieving a high yield of the pure product.

Materials and Reagents

| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Eq. | Role |

| 4-tert-butylphenol | 150.22 | 15.0 g | 0.100 | 2.0 | Reactant |

| Acetone | 58.08 | 2.9 g (3.7 mL) | 0.050 | 1.0 | Reactant |

| Hydrochloric Acid (conc.) | 36.46 | ~5 mL | - | - | Catalyst |

| Toluene | 92.14 | 50 mL | - | - | Solvent |

| Diethyl Ether | 74.12 | ~150 mL | - | - | Extraction Solvent |

| Sodium Bicarbonate (sat. aq.) | 84.01 | ~100 mL | - | - | Neutralizing Agent |

| Brine (sat. aq. NaCl) | 58.44 | ~50 mL | - | - | Washing Agent |

| Anhydrous Magnesium Sulfate | 120.37 | ~10 g | - | - | Drying Agent |

| Ethanol | 46.07 | ~50-100 mL | - | - | Recrystallization Solvent |

Safety Precaution: This procedure involves strong acids and flammable organic solvents. It must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and acid-resistant gloves) is mandatory.

Equipment

-

250 mL three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Dropping funnel

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Büchner funnel and filter flask

-

Standard laboratory glassware (beakers, graduated cylinders)

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and dropping funnel, add 4-tert-butylphenol (15.0 g, 0.100 mol) and toluene (50 mL).

-

Begin stirring to dissolve the solid.

-

-

Friedel-Crafts Alkylation:

-

Add acetone (3.7 mL, 0.050 mol) to the flask.

-

Slowly add concentrated hydrochloric acid (~5 mL) dropwise to the stirred solution over 15 minutes. The reaction is exothermic; maintain the temperature below 50°C, using a water bath if necessary.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

-

Cyclization:

-

Equip the flask with a heating mantle and heat the reaction mixture to a gentle reflux (~110°C).

-

Maintain the reflux for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.[6]

-

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a 500 mL separatory funnel.

-

Add 100 mL of diethyl ether and 100 mL of water. Shake vigorously and allow the layers to separate.

-

Carefully drain and discard the lower aqueous layer.

-

Wash the organic layer sequentially with 100 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine.[6]

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the toluene and diethyl ether. The crude product will be an off-white or pale-yellow solid.

-

-

Purification:

-

The crude solid is purified by recrystallization. Transfer the solid to a 250 mL Erlenmeyer flask.

-

Add a minimal amount of hot ethanol while heating and swirling until the solid just dissolves.

-

Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 30 minutes to maximize crystal formation.

-

Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol.

-

Dry the purified product in a vacuum oven.

-

Expected Results

-

Yield: 70-80%

-

Appearance: White crystalline solid

-

Melting Point: 188-192 °C[2]

Experimental Workflow and Troubleshooting

Synthesis Workflow Diagram

Caption: Step-by-step experimental workflow for the synthesis and purification.

Troubleshooting Common Issues

-

Low Yield: May result from incomplete reaction or loss during work-up. Ensure the reflux time is sufficient for complete cyclization. Inefficient extraction can also lead to product loss; ensure thorough mixing in the separatory funnel.

-

Oily Product / Failure to Crystallize: This indicates impurities. The most likely impurity is the uncyclized intermediate. Ensure the cyclization step (heating) is carried out for the full duration. If the product remains oily, purification by column chromatography (silica gel, eluting with a hexanes/ethyl acetate gradient) may be necessary.

-

Discolored Product: A yellow or brown hue suggests side products from overheating or oxidation. Ensure the reflux temperature is controlled and avoid prolonged exposure to air at high temperatures.

References

- N.N., 2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylamino)xanthene.University of Groningen.

- ChemicalBook, 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS 130525-41-6.ChemicalBook.

- Sigma-Aldrich, 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethylxanthene.Sigma-Aldrich.

- Rubio, O. H., et al. (2012). 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene.Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1814.

- N.N. (2012). Experiment 1. Electrophilic Aromatic Substitution: Friedel-Crafts Alkylation.

- Various Authors. Organic Syntheses Procedure.Organic Syntheses.

- N.N. (2014). The Friedel-Crafts Reaction.

- Rubio, O. H., et al. (2012). 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene.

- Sigma-Aldrich, 2,7-Di-tert-butyl-9,9-dimethylxanthene 97 130525-41-6.Sigma-Aldrich.

- PubChem, 2,7-Di-tert-butyl-9,9-dimethylxanthene.

- N.N. Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.

- N.N.

- N.N. (2021). Flash Communication: Clarifying the Synthesis of 4,5-Dibromo-9,9-dimethyl-9H-xanthene.

- Majhi, S., et al. (2025). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies.Ultrasonics Sonochemistry, 109, 107367.

- The Organic Chemistry Tutor. (2016).

Sources

- 1. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS#: 130525-41-6 [m.chemicalbook.com]

- 3. Chemistry 211 Experiment 1 [home.miracosta.edu]

- 4. dl.icdst.org [dl.icdst.org]

- 5. cerritos.edu [cerritos.edu]

- 6. Organic Syntheses Procedure [orgsyn.org]

physicochemical properties of 2,7-Di-tert-butyl-9,9-dimethylxanthene

An In-depth Technical Guide to the Physicochemical Properties of 2,7-Di-tert-butyl-9,9-dimethylxanthene

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Structure and Potential

2,7-Di-tert-butyl-9,9-dimethylxanthene is a synthetically important organic compound built upon a xanthene heterocyclic scaffold. The xanthene core, a tricyclic system consisting of a central pyran ring fused to two benzene rings, is a privileged structure in medicinal chemistry and materials science.[1][2][3] The specific substitution pattern of this molecule—bulky tert-butyl groups at the 2 and 7 positions and geminal methyl groups at the 9 position—imparts significant steric hindrance and lipophilicity. These features critically influence its physical properties, reactivity, and utility.

Primarily, 2,7-Di-tert-butyl-9,9-dimethylxanthene serves as a crucial building block in the synthesis of advanced organometallic ligands, most notably diphosphine ligands like those derived from the "Xantphos" family.[4][5][6] The rigid xanthene backbone and the steric bulk of the substituents are instrumental in defining the "bite angle" of these ligands, a key parameter in controlling the selectivity and activity of metal catalysts used in cross-coupling reactions, hydroformylation, and other transformative chemical processes.[7] Understanding its fundamental physicochemical properties is therefore paramount for its effective use in synthesis, process development, and the creation of novel chemical entities.

Core Physicochemical Characteristics

The properties of 2,7-Di-tert-butyl-9,9-dimethylxanthene are dictated by its large, rigid, and predominantly nonpolar structure. The following table summarizes its key quantitative data.

| Property | Value | Source(s) |

| Molecular Formula | C₂₃H₃₀O | [4] |

| Molecular Weight | 322.48 g/mol | [4] |

| Exact Mass | 322.229665576 Da | [8] |

| Melting Point | 188-192 °C | [4][5] |

| Boiling Point | 370.2 ± 42.0 °C (Predicted) | [4] |

| Appearance | White to off-white crystalline powder/solid | [9] |

| Calculated XLogP3 | 7.7 | [8] |

Structural and Thermal Properties

Molecular Structure

The molecule's architecture is defined by the central, oxygen-containing xanthene ring system. The two tert-butyl groups are positioned symmetrically on the outer benzene rings, while the two methyl groups are attached to the C9 carbon of the central pyran ring. This symmetrical substitution simplifies its spectroscopic signatures.

Caption: A validated workflow for the characterization of physicochemical properties.

Protocol 1: Melting Point Determination via Capillary Method

-

Rationale: This method provides a quick and reliable measure of both purity and identity. A broad or depressed melting point range compared to the literature value suggests the presence of impurities.

-

Methodology:

-

Finely crush a small sample of the crystalline solid.

-

Pack a small amount of the powder into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into a calibrated melting point apparatus.

-

Heat rapidly to about 15-20 °C below the expected melting point (approx. 170 °C).

-

Decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (completion). This range is the melting point.

-

Protocol 2: Structural Verification by ¹H NMR Spectroscopy

-

Rationale: ¹H NMR is the most powerful tool for confirming the molecular structure. It provides information on the chemical environment, number, and connectivity of protons.

-

Methodology:

-

Accurately weigh approximately 5-10 mg of the compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), if not already present in the solvent.

-

Cap the tube and invert several times to ensure a homogeneous solution.

-

Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 300 or 500 MHz).

-

Process the spectrum: reference the TMS peak to 0.00 ppm, integrate the signals, and assign the peaks to the corresponding protons in the structure.

-

Protocol 3: Purity Analysis by Reverse-Phase HPLC

-

Rationale: HPLC is a highly sensitive technique for quantifying the purity of a sample and detecting non-volatile impurities that may not be visible by other methods. A reverse-phase method is ideal for this nonpolar compound.

-

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL. Dilute as necessary to fall within the linear range of the detector.

-

HPLC Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting point would be 85:15 (Acetonitrile:Water).

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the compound has significant absorbance (e.g., 254 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and integrate the area of all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

-

Conclusion: A Versatile Scaffold for Advanced Applications

The —its high melting point, defined lipophilicity, and stable crystalline nature—are direct consequences of its sterically hindered and rigid molecular architecture. These characteristics not only make it a reliable and manageable solid for synthetic applications but are also integral to its function as a precursor to high-performance ligands in catalysis. A thorough understanding and experimental validation of these properties are essential for any researcher aiming to leverage this versatile scaffold in drug discovery, materials science, or the development of next-generation chemical transformations.

References

- 2,7- Di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylamino)xanthene. (n.d.).

- 2,7-Di-tert-butyl-9,9-dimethylxanthene | C23H30O | CID 4327890. (n.d.). PubChem.

- Nirwan, S. A., Kadam, M. S., Shinde, S. A., Jawale, V. S., & Dhanmane, S. A. (2022). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review.

- Herole, R. A. (2022). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES.

- Review on Medicinal Importance of Xanthene Derivatives. (2018). International Journal of Research in Pharmacy and Chemistry.

- Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities. (2021). PubMed.

- Singh, N. (2018). Xanthine scaffold: scope and potential in drug development.

- 2,7-Di-tert-butyl-9,9-dimethylxanthene, 97%. (n.d.).

-

Thermochemical studies on two alkyl-bulky substituted xanthene derivatives: 9,9-dimethylxanthene and 2,7-di-tert-butyl-9,9-dimethylxanthene | Request PDF. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. informativejournals.com [informativejournals.com]

- 3. Xanthenes in Medicinal Chemistry - Synthetic strategies and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS#: 130525-41-6 [m.chemicalbook.com]

- 5. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE | 130525-41-6 [chemicalbook.com]

- 6. scientificlabs.com [scientificlabs.com]

- 7. 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene | 161265-03-8 [chemicalbook.com]

- 8. 2,7-Di-tert-butyl-9,9-dimethylxanthene | C23H30O | CID 4327890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Spectroscopic Characterization of 2,7-Di-tert-butyl-9,9-dimethylxanthene: A Technical Guide

Introduction

2,7-Di-tert-butyl-9,9-dimethylxanthene is a key organic intermediate, notable for its rigid, well-defined xanthene backbone. This scaffold is frequently utilized in the design of specialized ligands, such as Xantphos, for applications in homogeneous catalysis, particularly in cross-coupling and hydroformylation reactions. The bulky tert-butyl groups at the 2 and 7 positions enhance solubility in organic solvents and create a specific steric environment, while the gem-dimethyl bridge at the 9-position locks the conformation of the diaryl ether.

An unambiguous structural confirmation of this molecule is paramount for its effective use in synthesis and materials science. This technical guide provides a comprehensive analysis of the spectroscopic data for 2,7-Di-tert-butyl-9,9-dimethylxanthene (CAS No: 130525-41-6), covering Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers and professionals in drug development and chemical synthesis, offering insights into data acquisition, interpretation, and the structural information derived from each technique.

Figure 1: Chemical structure of 2,7-Di-tert-butyl-9,9-dimethylxanthene.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 2,7-Di-tert-butyl-9,9-dimethylxanthene, both ¹H and ¹³C NMR provide definitive information about its symmetric structure.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 220 ppm) is necessary. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required for adequate signal intensity.

¹H NMR Spectral Analysis (Predicted)

Due to the molecule's C₂ symmetry, the proton spectrum is expected to be relatively simple. The aromatic protons on each benzene ring are chemically equivalent to those on the other.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.30 | d, J ≈ 2.0 Hz | 2H | H-1, H-8 | Aromatic protons ortho to the ether oxygen, showing meta-coupling to H-3/H-6. |

| ~ 7.15 | dd, J ≈ 8.4, 2.0 Hz | 2H | H-3, H-6 | Aromatic protons ortho to the tert-butyl group, showing ortho- and meta-coupling. |

| ~ 7.00 | d, J ≈ 8.4 Hz | 2H | H-4, H-5 | Aromatic protons meta to the tert-butyl group, showing ortho-coupling to H-3/H-6. |

| ~ 1.65 | s | 6H | C(9)-(CH₃)₂ | Gem-dimethyl protons on the xanthene bridge, appearing as a sharp singlet. |

| ~ 1.30 | s | 18H | C(CH₃)₃ | Protons of the two equivalent tert-butyl groups, appearing as a strong singlet. |

Note: The predicted chemical shifts are based on standard values for substituted aromatic systems and data from similarly structured xanthene derivatives.

¹³C NMR Spectral Analysis (Predicted)

The proton-decoupled ¹³C NMR spectrum will also reflect the molecule's symmetry, showing only the signals for the chemically non-equivalent carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale |

| ~ 148.5 | Quaternary | C-4a, C-5a | Aromatic carbons bonded to the ether oxygen. |

| ~ 145.0 | Quaternary | C-2, C-7 | Aromatic carbons bearing the tert-butyl groups. |

| ~ 128.0 | CH | C-4, C-5 | Aromatic methine carbons. |

| ~ 125.5 | CH | C-1, C-8 | Aromatic methine carbons adjacent to the ether linkage. |

| ~ 123.0 | Quaternary | C-8a, C-9a | Aromatic carbons at the fusion with the central ring. |

| ~ 117.0 | CH | C-3, C-6 | Aromatic methine carbons. |

| ~ 35.0 | Quaternary | C(CH₃)₃ | Quaternary carbon of the tert-butyl groups. |

| ~ 34.5 | Quaternary | C-9 | The sp³ quaternary carbon of the gem-dimethyl bridge. |

| ~ 31.5 | CH₃ | C(CH₃)₃ | Methyl carbons of the tert-butyl groups. |

| ~ 31.0 | CH₃ | C(9)-(CH₃)₂ | Methyl carbons of the gem-dimethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for 2,7-Di-tert-butyl-9,9-dimethylxanthene is available on the SpectraBase database.[2]

Experimental Protocol: ATR-IR Data Acquisition

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Collection: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Processing: Perform a background scan of the clean ATR crystal prior to sample analysis and ratio the sample spectrum against the background.

IR Spectral Analysis

The IR spectrum is characterized by absorptions corresponding to its aromatic, ether, and aliphatic components.

| Frequency Range (cm⁻¹) | Intensity | Vibration Type | Assignment |

| 2960–2850 | Strong | C-H stretch | Aliphatic C-H bonds in tert-butyl and methyl groups. |

| ~ 3050 | Medium-Weak | C-H stretch | Aromatic C-H bonds. |

| 1600, 1480 | Medium | C=C stretch | Aromatic ring skeletal vibrations. |

| ~ 1365 | Strong | C-H bend | Characteristic bending for tert-butyl group. |

| ~ 1250 | Strong | C-O-C stretch | Asymmetric stretching of the aryl-ether linkage. |

| 800–900 | Strong | C-H bend | Out-of-plane bending for substituted benzene rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, while the fragmentation pattern gives clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) MS

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or a Gas Chromatography (GC) inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.

-

Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate the mass spectrum.

Mass Spectrum Analysis

The molecular formula of 2,7-Di-tert-butyl-9,9-dimethylxanthene is C₂₃H₃₀O, corresponding to a monoisotopic mass of approximately 322.23 Da.[1]

-

Molecular Ion (M⁺•): The spectrum is expected to show a strong molecular ion peak at m/z ≈ 322 , confirming the molecular weight.

-

Major Fragmentations: The primary fragmentation pathways are driven by the formation of stable carbocations.

-

Loss of a Methyl Radical (M-15): A very common fragmentation for molecules containing methyl groups. This would result in a peak at m/z ≈ 307 .

-

Loss of a tert-Butyl Radical (M-57): The cleavage of a tert-butyl group is highly favorable due to the formation of the stable tert-butyl cation (which is usually not observed) and a stable benzylic-type radical. This would produce a significant peak at m/z ≈ 265 .

-

Figure 2: Predicted major fragmentation pathway for 2,7-Di-tert-butyl-9,9-dimethylxanthene under Electron Ionization (EI).

Conclusion

The combined application of NMR, IR, and Mass Spectrometry provides a complete and unambiguous structural characterization of 2,7-Di-tert-butyl-9,9-dimethylxanthene. The symmetry of the molecule is clearly reflected in the simplicity of its ¹H and ¹³C NMR spectra. IR spectroscopy confirms the presence of the key aryl-ether and aliphatic functional groups, while mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns dominated by the loss of stable alkyl radicals. This comprehensive spectroscopic profile serves as a reliable reference for quality control and for the future development of catalysts and materials based on this important xanthene scaffold.

References

-

SpectraBase. 2,7-Di-tert-butyl-9,9-dimethylxanthene - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

PubChem. 2,7-Di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylamino)xanthene. National Center for Biotechnology Information. Available from: [Link]

-

ResearchGate. ¹H-NMR spectrum of 14-phenyl-14H-dibenzo[a,j]xanthene. Available from: [Link]

-

PubChem. 2,7-Di-tert-butyl-9,9-dimethylxanthene. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 2,7-Di-tert-butyl-9,9-dimethylxanthene in Common Organic Solvents

Abstract

2,7-Di-tert-butyl-9,9-dimethylxanthene is a sterically hindered heterocyclic compound increasingly utilized as a ligand scaffold in catalysis and as a building block in materials science.[1][2] Despite its growing importance, quantitative solubility data in common organic solvents remains largely unpublished, presenting a significant challenge for researchers in process development, reaction optimization, and formulation. This guide provides a comprehensive framework for understanding and determining the solubility of this compound. It combines a theoretical analysis of its molecular structure with a detailed, field-proven experimental protocol for generating reliable solubility data. This document is intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection and handling for 2,7-Di-tert-butyl-9,9-dimethylxanthene.

Introduction: The Need for Precise Solubility Data

The utility of a chemical compound in any application is fundamentally linked to its solubility. For 2,7-Di-tert-butyl-9,9-dimethylxanthene, a compound characterized by a rigid xanthene core and bulky tert-butyl substituents, understanding its behavior in various solvents is critical for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics.

-

Purification: Selecting appropriate solvents for crystallization or chromatography.

-

Formulation: Creating stable solutions at desired concentrations for applications such as spin-coating or as catalyst stock solutions.

Publicly available data on the physical properties of 2,7-Di-tert-butyl-9,9-dimethylxanthene is limited, with most sources noting its melting point of 188-192 °C and its use as a synthetic intermediate.[3][4] This guide bridges the data gap by providing a predictive qualitative analysis and a robust experimental methodology for quantitative determination.

Theoretical & Predictive Analysis of Solubility

The molecular architecture of 2,7-Di-tert-butyl-9,9-dimethylxanthene offers significant clues to its solubility profile.

-

Core Structure: The central 9,9-dimethylxanthene unit is a large, predominantly non-polar aromatic system. This rigid backbone contributes to strong crystal lattice forces in the solid state, which must be overcome by solvent interaction.

-

Substituent Effects: The two tert-butyl groups are large, non-polar, and sterically demanding. It is well-established that such bulky groups can improve solubility in non-polar organic solvents by disrupting intermolecular aggregation between solute molecules.[5] However, their hydrophobic nature drastically reduces solubility in polar, protic solvents like water. The branching of the tert-butyl group, creating a more "spherical" shape, can sometimes enhance solubility compared to straight-chain isomers by reducing the non-polar surface area.[6][7]

-

Overall Polarity: With a calculated XLogP3 of 7.7, the molecule is highly lipophilic and hydrophobic.[8] The ether linkage in the xanthene core provides a site for weak hydrogen bonding with protic solvents, but this is largely overshadowed by the extensive non-polar surface area.

Based on these structural features, a qualitative prediction of solubility can be made.

Table 1: Predicted Qualitative Solubility of 2,7-Di-tert-butyl-9,9-dimethylxanthene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Cyclohexane, Toluene | High | "Like dissolves like." The non-polar nature of the solute matches the solvent, facilitating dissolution. |

| Polar Aprotic | Tetrahydrofuran (THF), Dichloromethane (DCM), Acetone, Ethyl Acetate | Moderate to High | These solvents possess dipole moments that can interact with the ether linkage while their organic character effectively solvates the hydrocarbon portions of the molecule. |

| Polar Protic | Methanol, Ethanol | Low to Moderate | The energetic penalty of disrupting the strong hydrogen-bonding network of the solvent to accommodate a large, non-polar solute is significant. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low / Insoluble | The extreme polarity and strong intermolecular forces (especially hydrogen bonding in water) make solvation of a highly lipophilic molecule unfavorable. |

Experimental Determination of Thermodynamic Solubility

To obtain precise, quantitative data, an experimental approach is necessary. The saturation shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[9] This method, adapted from OECD Guideline 105, involves agitating an excess of the solid compound in the solvent of choice until equilibrium is reached.[10][11]

Experimental Workflow

The process can be visualized as a sequence of distinct stages, each critical for ensuring the accuracy of the final measurement.

Caption: Workflow for solubility determination via the shake-flask method.

Detailed Step-by-Step Protocol

This protocol is designed as a self-validating system to ensure trustworthy and reproducible results.

Materials:

-

2,7-Di-tert-butyl-9,9-dimethylxanthene (purity >97%)

-

Selected organic solvents (HPLC grade or higher)[12][13][14][15]

-

Analytical balance

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 20 mL)

-

Orbital shaker with temperature control

-

Syringes and syringe filters (0.22 µm, PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or equivalent analytical instrument.

Procedure:

-

Preparation of Vials:

-

Add an excess amount of 2,7-Di-tert-butyl-9,9-dimethylxanthene to at least three separate vials for each solvent being tested. "Excess" means enough solid remains clearly visible at the end of the experiment. A starting point of ~20-50 mg in 2 mL of solvent is often sufficient.

-

Carefully pipette a precise volume of the test solvent (e.g., 2.00 mL) into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation (e.g., 250-300 RPM).[16]

-

Agitate the samples for a minimum of 24 hours. For crystalline compounds with potentially slow dissolution kinetics, 48 hours is recommended to ensure thermodynamic equilibrium is reached.[17][18]

-

After the agitation period, let the vials stand in the temperature-controlled environment for at least 1-2 hours to allow undissolved solids to settle.

-

-

Sampling and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.

-

Immediately attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean vial. This step is critical to remove all particulate matter, which would otherwise lead to an overestimation of solubility.[16]

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) may be necessary.

-

-

Quantification:

-

Prepare a set of calibration standards of 2,7-Di-tert-butyl-9,9-dimethylxanthene in the test solvent.

-

Analyze the standards and the prepared samples using a validated analytical method, such as HPLC-UV.

-

Use the calibration curve to determine the concentration of the diluted sample.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution (i.e., the solubility) by multiplying the measured concentration by the dilution factor.

-

Solubility (g/L) = Measured Concentration (g/L) × Dilution Factor

-

Average the results from the triplicate vials. The relative standard deviation should ideally be less than 10% for reliable data.

-

Data Presentation and Interpretation

The quantitative results from the experimental protocol should be summarized for clear comparison.

Table 2: Experimental Solubility Data Template for 2,7-Di-tert-butyl-9,9-dimethylxanthene at 25 °C

| Solvent | Polarity Index¹ | Dielectric Constant¹ | Solubility (g/L) | Solubility (mol/L) |

| e.g., Hexane | 0.1 | 1.88 | Experimental Value | Calculated Value |

| e.g., Toluene | 2.4 | 2.38 | Experimental Value | Calculated Value |

| e.g., Dichloromethane | 3.1 | 9.08 | Experimental Value | Calculated Value |

| e.g., Tetrahydrofuran | 4.0 | 7.58 | Experimental Value | Calculated Value |

| e.g., Acetone | 5.1 | 20.7 | Experimental Value | Calculated Value |

| e.g., Ethanol | 5.2 | 24.6 | Experimental Value | Calculated Value |

| e.g., Methanol | 6.6 | 32.7 | Experimental Value | Calculated Value |

| e.g., Water | 10.2 | 80.1 | Experimental Value | Calculated Value |

| ¹Values for Polarity Index and Dielectric Constant are widely available in solvent property tables and serve as useful parameters for interpreting trends.[13][19] |

Conclusion

While published quantitative solubility data for 2,7-Di-tert-butyl-9,9-dimethylxanthene is scarce, a combination of theoretical structural analysis and rigorous experimental determination provides a clear path forward. The molecule's large, non-polar structure dictates high solubility in non-polar and moderately polar aprotic solvents, with significantly lower solubility in polar protic media. For researchers requiring precise data for process design and optimization, the detailed shake-flask protocol provided herein offers a robust and reliable method for generating this critical information. Adherence to this methodology will ensure the acquisition of high-quality, trustworthy data, enabling the effective application of this versatile compound in research and development.

References

-

Situ Biosciences. "OECD 105 - Water Solubility". Available at: [Link]

-

Scribd. "Common Organic Solvents: Table of Properties". Available at: [Link]

-

OECD. "Test No. 105: Water Solubility". Available at: [Link]

-

OECD. "Test No. 105: Water Solubility". Available at: [Link]

-

FILAB. "Solubility testing in accordance with the OECD 105". Available at: [Link]

-

Dissolution Technologies. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter". Available at: [Link]

-

Analytice. "OECD 105 - Water Solubility Test at 20°C". Available at: [Link]

-

University of Rochester. "COMMON SOLVENT PROPERTIES". Available at: [Link]

-

University of California, Davis. "Common Organic Solvents: Table of Properties". Available at: [Link]

-

Gaylord College of Communication. "Common Solvents Used in Organic Chemistry: Table of Properties". Available at: [Link]

-

Quora. "How do you perform the shake flask method to determine solubility?". Available at: [Link]

-

Regulations.gov. "MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD". Available at: [Link]

-

Murov, S. "Properties of Solvents Used in Organic Chemistry". Available at: [Link]

-

BioAssay Systems. "Solubility Testing – Shake Flask Method". Available at: [Link]

-

Quora. "Why is the solubility of t-Bu better than n-Bu and i-Bu in Butanol?". Available at: [Link]

-

PubChem. "2,7-Di-tert-butyl-9,9-dimethylxanthene". Available at: [Link]

-

NIH. "Mechanistic Investigation of tert-Butanol's Impact on Biopharmaceutical Formulations: When Experiments Meet Molecular Dynamics". Available at: [Link]

-

ResearchGate. "The tert-butyl group in chemistry and biology". Available at: [Link]

-

RSC Publishing. "Effect of tert-butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads". Available at: [Link]

-

Allen. "tert-Butyl alcohol is much more soluble in water than n-butyl alcohol. Explain.". Available at: [Link]

-

University of Groningen. "2,7- Di-tert-butyl-9,9-dimethyl-4,5-bis(diphenylamino)xanthene". Available at: [Link]

-

chemeurope.com. "Xantphos". Available at: [Link]

-

PubChem. "di-tert-butyl[5-(di-tert-butylphosphanyl)-9,9-dimethyl-9H-xanthen-4-yl]phosphane". Available at: [Link]

-

ResearchGate. "Solubility of 9-fluorenone, thianthrene and xanthene in organic solvents". Available at: [Link]

Sources

- 1. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE | 130525-41-6 [chemicalbook.com]

- 2. Xantphos [chemeurope.com]

- 3. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS#: 130525-41-6 [m.chemicalbook.com]

- 4. 2,7-ジ-tert-ブチルフルオレン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Effect of tert -butyl groups on electronic communication between redox units in tetrathiafulvalene-tetraazapyrene triads - Chemical Communications (RSC Publishing) DOI:10.1039/D1CC05671A [pubs.rsc.org]

- 6. quora.com [quora.com]

- 7. tert-Butyl alcohol is much more soluble in water than n-butyl alcohol. Explain. [allen.in]

- 8. 2,7-Di-tert-butyl-9,9-dimethylxanthene | C23H30O | CID 4327890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. COMMON SOLVENT PROPERTIES [macro.lsu.edu]

- 13. ce.sysu.edu.cn [ce.sysu.edu.cn]

- 14. organicchemistrydata.org [organicchemistrydata.org]

- 15. Properties of Solvents Used in Organic Chemistry [murov.info]

- 16. quora.com [quora.com]

- 17. enamine.net [enamine.net]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. scribd.com [scribd.com]

An In-depth Technical Guide on the Molecular Structure and Conformation of 2,7-Di-tert-butyl-9,9-dimethylxanthene

<

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,7-Di-tert-butyl-9,9-dimethylxanthene is a key heterocyclic building block, notable for its rigid yet non-planar structure.[1] This scaffold is a derivative of xanthene, a tricyclic ether, but with significant steric bulk added by two tert-butyl groups at the 2 and 7 positions and two methyl groups at the 9 position.[2] These substituents are not mere decorations; they critically influence the molecule's conformation, solubility, and electronic properties. This guide provides a detailed exploration of the molecular structure and conformational dynamics of 2,7-di-tert-butyl-9,9-dimethylxanthene, offering insights valuable for its application in catalysis, materials science, and as a scaffold in medicinal chemistry. Its derivatives are particularly significant in the preparation of advanced ligands, such as those used in transition metal-catalyzed cross-coupling reactions.[3][4]

Molecular Structure and Conformation

The core of 2,7-di-tert-butyl-9,9-dimethylxanthene is the xanthene ring system. Unlike flat aromatic systems like anthracene, the central six-membered ring of xanthene, containing the oxygen atom, adopts a boat-like conformation.[5] This inherent folding is a defining characteristic of the xanthene family.

The introduction of bulky tert-butyl groups at the 2 and 7 positions, and gem-dimethyl groups at the 9-position, imparts significant steric hindrance. This has several important consequences:

-

Increased Rigidity: The bulky substituents lock the xanthene backbone into a more defined conformation, reducing its flexibility.

-

Enhanced Solubility: The lipophilic tert-butyl groups increase the molecule's solubility in organic solvents, which is advantageous for its use in homogeneous catalysis.

-

Modified Electronic Properties: The electron-donating nature of the alkyl groups can influence the electron density of the aromatic rings, which can be a factor in its coordination chemistry.

The conformation of the xanthene core is crucial for its application in ligand design. For example, in the well-known Xantphos ligand family, the bite angle of the diphosphine ligand is determined by the geometry of the xanthene scaffold. This bite angle is a critical parameter in controlling the outcome of catalytic reactions.

Synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene

The synthesis of 2,7-di-tert-butyl-9,9-dimethylxanthene can be achieved through a Friedel-Crafts alkylation of 9,9-dimethylxanthene. A general procedure is outlined below.

Experimental Protocol: Synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene

Materials:

-

2-Chloro-2-methylpropane (tert-butyl chloride)

-

Chloroform

-

Aluminum trichloride (anhydrous)

-

Methanol

-

Dichloromethane

-

Hexane

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve 9,9-dimethylxanthene in chloroform.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 2-chloro-2-methylpropane to the stirred solution.

-

In a separate, dry container, weigh out anhydrous aluminum trichloride. Add it portion-wise to the reaction mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding methanol to the cooled reaction mixture.

-

Add water and dichloromethane to the mixture and transfer to a separatory funnel.

-

Separate the organic layer, and wash it with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane or ethanol/THF.[9]

Workflow for the Synthesis of 2,7-Di-tert-butyl-9,9-dimethylxanthene

Sources

- 1. 9,9-二甲基氧杂蒽 96% | Sigma-Aldrich [sigmaaldrich.cn]

- 2. 2,7-Di-tert-butyl-9,9-dimethylxanthene | C23H30O | CID 4327890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS#: 130525-41-6 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. 9,9-Dimethylxanthene | C15H14O | CID 606997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4,5-Dibromo-2,7-di-tert-butyl-9,9-dimethyl-9H-thioxanthene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. rsc.org [rsc.org]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,7-Di-tert-butyl-9,9-dimethylxanthene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of 2,7-Di-tert-butyl-9,9-dimethylxanthene. This compound is of significant interest in medicinal chemistry and materials science due to its rigid, well-defined structure. Understanding its thermal behavior is critical for establishing safe handling, storage, and processing parameters, particularly in applications such as drug development where stability is paramount. This document consolidates known thermochemical data, outlines robust experimental protocols for thermal analysis, and proposes a scientifically grounded decomposition mechanism based on established principles of physical organic chemistry.

Introduction: The Significance of the Xanthene Scaffold

The xanthene core is a privileged heterocyclic motif found in a wide array of biologically active compounds and functional materials.[1] Its derivatives are utilized as fluorescent probes, dyes, and, increasingly, as scaffolds in medicinal chemistry.[2] The compound 2,7-Di-tert-butyl-9,9-dimethylxanthene, with its bulky tert-butyl and gem-dimethyl substitutions, offers a unique combination of steric hindrance and electronic properties, making it a valuable building block in the synthesis of complex molecules such as diphosphine ligands.[3][4]

The thermal stability of such a molecule is a critical parameter that dictates its utility. For drug development professionals, a thorough understanding of a compound's decomposition temperature and potential degradation pathways is essential for formulation, stability testing, and regulatory compliance. For synthetic chemists and materials scientists, this knowledge informs reaction conditions, purification methods, and the operational limits of materials derived from this scaffold. This guide aims to provide a detailed exposition on this topic, grounded in experimental data and mechanistic theory.

Physicochemical and Thermochemical Properties

A foundational understanding of a molecule's properties is the first step in assessing its stability.

| Property | Value | Source |

| Molecular Formula | C₂₃H₃₀O | [3] |

| Molecular Weight | 322.48 g/mol | [3] |

| Melting Point | 188-192 °C | |

| Predicted Boiling Point | 370.2 ± 42.0 °C | [3] |

| Standard Molar Enthalpy of Formation (gas, 298.15 K) | Derived from experimental studies | [5] |

| Standard Molar Enthalpy of Sublimation (298.15 K) | Determined by Calvet microcalorimetry | [5] |

Thermochemical studies have been conducted on 2,7-Di-tert-butyl-9,9-dimethylxanthene, providing valuable data on its energetic properties.[5] These studies employed static-bomb combustion calorimetry to determine the standard molar enthalpy of formation in the condensed phase and Calvet microcalorimetry for the enthalpy of sublimation.[5] This allows for the calculation of the gas-phase enthalpy of formation, a key parameter for understanding the molecule's intrinsic stability.[5]

Experimental Assessment of Thermal Stability

Thermogravimetric Analysis (TGA) is the cornerstone technique for evaluating the thermal stability of a solid material. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Standard TGA Protocol

A typical TGA experiment for 2,7-Di-tert-butyl-9,9-dimethylxanthene would involve the following steps:

-

Sample Preparation: A small, representative sample of the crystalline material (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) to eliminate oxidative effects and establish a stable baseline.

-

Thermal Program: The sample is heated at a constant rate, commonly 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument records the sample's mass and temperature continuously throughout the heating program.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (Tonset) and the temperature of maximum mass loss rate (Tmax), which is obtained from the peak of the derivative thermogravimetric (DTG) curve.

Evolved Gas Analysis (EGA)

To identify the decomposition products, TGA can be coupled with other analytical techniques, such as Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[6] This hyphenated approach provides real-time identification of the gaseous molecules evolved during thermal decomposition.

Implications for Drug Development and Research

The thermal stability profile of 2,7-Di-tert-butyl-9,9-dimethylxanthene has several important implications:

-

Storage and Handling: The high melting point and predicted boiling point suggest that the compound is a stable solid at ambient and moderately elevated temperatures, simplifying storage and handling.

-

Synthetic Chemistry: When used as a reactant or ligand, the thermal stability data informs the maximum allowable temperature for chemical reactions, preventing unwanted degradation of the scaffold.

-

Pharmaceutical Formulation: For any derivative being considered as an active pharmaceutical ingredient (API), the decomposition temperature is a critical parameter for processes such as milling, granulation, and tableting. The onset of decomposition will define the upper limit for any heat-involved processing steps.

-

Forced Degradation Studies: The proposed decomposition mechanism can guide the design of forced degradation studies, which are essential for identifying potential degradants and developing stability-indicating analytical methods.

Conclusion

2,7-Di-tert-butyl-9,9-dimethylxanthene is a thermally robust molecule, a feature attributable to its stable aromatic xanthene core. Its thermal decomposition is likely initiated by the loss of its tert-butyl substituents, followed by the degradation of the heterocyclic ring system at higher temperatures. A comprehensive evaluation using TGA, particularly when coupled with evolved gas analysis techniques, is essential for a complete understanding of its thermal behavior. The data and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to safely and effectively utilize this versatile chemical entity.

References

-

MDPI.

-

MDPI.

-

Scholars Junction - Mississippi State University.

-

ResearchGate.

-

ResearchGate.

-

ResearchGate.

-

PubMed Central.

-

PubChem.

-

ResearchGate.

-

ResearchGate.

-

PMC - NIH.

-

ijarsct.co.in.

-

PubMed.

-

Journal of Chemical Health Risks.

-

RSC Publishing.

-

Wikipedia.

-

Sigma-Aldrich.

-

PMC - NIH.

-

ChemicalBook.

-

organometallics.nl.

-

ScienceDirect.

-

YouTube.

-

Allan Chemical Corporation.

-

RSC Advances (RSC Publishing).

-

IJRPC.

-

ChemicalBook.

-

Euronews.

-

ACS Publications.

Sources

- 1. ijarsct.co.in [ijarsct.co.in]

- 2. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE CAS#: 130525-41-6 [m.chemicalbook.com]

- 4. 2,7-DI-TERT-BUTYL-9,9-DIMETHYLXANTHENE | 130525-41-6 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. eag.com [eag.com]

The Fundamental Reactivity of the Xanthene Backbone: A Technical Guide for Researchers

The xanthene core, a privileged heterocyclic scaffold, is a cornerstone in the development of a vast array of functional molecules, from vibrant dyes to potent therapeutic agents.[1][2] Its unique structural and electronic properties impart a rich and tunable reactivity, making it a versatile platform for chemical innovation. This in-depth technical guide, designed for researchers, scientists, and drug development professionals, explores the fundamental reactivity of the xanthene backbone, providing insights into its synthesis, functionalization, and the chemical principles that govern its behavior.

The Xanthene Scaffold: Structure and Electronic Properties

The xanthene molecule consists of a central pyran ring fused to two benzene rings, with the chemical formula C₁₃H₁₀O.[3] This tricyclic system is not planar; the central pyran ring adopts a boat-like conformation, leading to a puckered overall structure.[4][5] This non-planarity has significant implications for its reactivity and molecular recognition properties.

The electronic nature of the xanthene core is characterized by the electron-donating effect of the oxygen atom, which activates the fused aromatic rings towards electrophilic attack. The positions ortho and para to the oxygen atom (positions 2, 4, 5, and 7) are particularly electron-rich and thus susceptible to substitution. Conversely, the methylene bridge at position 9 is a key site for both functionalization and oxidation.[3]

Synthesis of the Xanthene Backbone

The construction of the xanthene framework can be achieved through various synthetic strategies, often employing one-pot multicomponent reactions for efficiency and atom economy.[6][7][8]

Condensation Reactions

A prevalent method for synthesizing xanthene derivatives involves the condensation of aldehydes with active methylene compounds like dimedone or β-naphthol.[6][7][9] This reaction is typically catalyzed by a variety of catalysts, including Lewis acids, Brønsted acids, and heterogeneous catalysts.[6][9][10] The choice of catalyst can significantly influence reaction times and yields.[9]

The proposed mechanism for this acid-catalyzed synthesis generally proceeds through an initial Knoevenagel condensation between the aldehyde and one equivalent of the active methylene compound. This is followed by a Michael addition of a second equivalent of the nucleophile and a final cyclodehydration step to form the xanthene core.[10][11][12][13][14]

Experimental Protocol: One-Pot Synthesis of 1,8-Dioxo-octahydroxanthene Derivatives

This protocol describes a general method for the synthesis of 1,8-dioxo-octahydroxanthene derivatives via a lanthanum(III) nitrate hexahydrate catalyzed condensation reaction.[9]

-

Reactant Mixture: In a round-bottom flask, combine an aromatic aldehyde (1 mmol) and dimedone (2 mmol).

-

Catalyst Addition: Add lanthanum(III) nitrate hexahydrate (10 mol%) to the mixture.

-

Reaction Conditions: Heat the solvent-free reaction mixture at 70-80°C with stirring for 10-30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Add ethanol and stir for a few minutes.

-

Isolation: Collect the solid product by filtration, wash with cold ethanol, and dry to afford the pure 1,8-dioxo-octahydroxanthene derivative.

-

Characterization: Confirm the structure of the product using spectroscopic techniques such as NMR and mass spectrometry.[9]

Electrophilic Aromatic Substitution

The synthesis of xanthene dyes, such as fluorescein and rhodamine, often utilizes electrophilic aromatic substitution reactions.[15][16][17] A common approach is the condensation of phthalic anhydride with substituted phenols (like resorcinol or 3-aminophenol) in the presence of a strong acid catalyst, such as sulfuric acid.[16][17][18] This reaction proceeds through two sequential Friedel-Crafts type reactions.[16][17]

Diagram: Synthesis of Fluorescein

Caption: Synthesis of Fluorescein via Friedel-Crafts Acylation.

Key Reactivities of the Xanthene Core

The inherent structural and electronic features of the xanthene backbone give rise to a diverse range of chemical transformations.

Oxidation

The methylene bridge at the C9 position of the xanthene core is susceptible to oxidation, leading to the formation of xanthone.[4] This transformation can occur under various conditions, including in the presence of water, and results in a planar, more conjugated system.[4] The oxidation of xanthene dyes is also a critical aspect of their application and degradation pathways. For instance, the electrochemical oxidation of Rhodamine 6G has been studied, with hydroxyl radicals playing a key role in the degradation process.[19]

The photosensitized oxidation of various substrates can also be initiated by xanthene dyes like eosin and rose bengal.[20] This process often involves the generation of singlet oxygen through energy transfer from the triplet state of the excited dye.[20]

Reduction

The xanthene core can undergo reduction, particularly in the context of modifying the properties of xanthene-based fluorophores.[21][22] For example, reduced xanthene fluorophores can be synthesized from commercially available dyes like fluorescein through reduction of the carboxylate group.[21][23] These reduced derivatives often exhibit altered photophysical properties and can be used to create "turn-on" fluorescent probes for detecting enzymatic activity.[22][23]

Electrophilic Substitution on the Aromatic Rings

As mentioned earlier, the benzene rings of the xanthene backbone are activated towards electrophilic aromatic substitution.[18] Reactions such as halogenation and nitration can be performed on the xanthene core, allowing for the introduction of various functional groups that can modulate the molecule's electronic and photophysical properties.[18] For example, the iodination of fluorescein is a key step in the synthesis of the dye erythrosin B.[16]

Functionalization at the C9 Position

The C9 position is a hot-spot for introducing structural diversity into the xanthene scaffold. The substituents at this position have a profound impact on the physical, chemical, and biological properties of the resulting derivatives.[3] A wide variety of substituents can be introduced at C9, often through the choice of aldehyde in the condensation synthesis, leading to a vast library of xanthene derivatives with diverse applications.[3]

Applications Driven by Fundamental Reactivity

The versatile reactivity of the xanthene backbone underpins its widespread use in various scientific and technological fields.

Fluorescent Dyes and Probes

Xanthene derivatives are a prominent class of fluorescent dyes, with fluorescein and rhodamines being prime examples.[18][24] Their bright fluorescence, high quantum yields, and photostability make them invaluable tools in biology and materials science.[25][26] The reactivity of the xanthene core allows for the fine-tuning of their photophysical properties, such as absorption and emission wavelengths, by introducing different substituents.[24][27] For instance, heteroatom substitution at the 10' position can shift the emission spectra into the near-infrared (NIR) region, which is advantageous for in vivo imaging.[27][28][29]

The ability to functionalize the xanthene core also enables the development of responsive fluorescent probes that can detect specific analytes like metal ions, reactive oxygen species, and enzymes.[22][27][30]

Table 1: Photophysical Properties of Selected Xanthene Dyes

| Dye | Absorption Max (nm) | Emission Max (nm) | Quantum Yield | Reference(s) |

| Fluorescein | ~491 | ~510 | ~0.85 | [21][27] |

| Rhodamine B | ~549 | ~565 | High | [27] |

| Si-Rhodamine | ~650 | - | Excellent | [27] |

Medicinal Chemistry

The xanthene scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[3][31] Xanthene derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[1][2][3] The diverse reactivity of the xanthene core allows for the synthesis of large libraries of compounds for drug discovery programs.[3] For example, derivatives of 9H-xanthene have shown promising antimalarial activity.[3]

Diagram: Workflow for Xanthene-based Drug Discovery

Caption: A generalized workflow for the discovery of drugs based on the xanthene scaffold.

Conclusion

The fundamental reactivity of the xanthene backbone is a rich and multifaceted area of chemical science. Its susceptibility to a range of transformations, including condensation, oxidation, reduction, and electrophilic substitution, provides chemists with a powerful toolkit for the synthesis of functional molecules. A deep understanding of these core reactivities is paramount for the rational design of novel dyes, sensors, and therapeutic agents. As synthetic methodologies continue to advance, the potential for harnessing the versatile chemistry of the xanthene scaffold to address contemporary scientific challenges remains immense.

References

-

Gasmelseid, S. M., et al. (2020). FACILE AND EFFICIENT SYNTHESIS OF XANTHENE DERIVATIVES MEDIATED BY LANTHANUM(III) NITRATE HEXAHYDRATE UNDER SOLVENT FREE CONDIT. Journal of Chemical and Pharmaceutical Research, 12(11), 1-8. [Link]

-

Shaki, H., et al. (2019). Photophysical Properties of a Novel Xanthene Dye. Progress in Color, Colorants and Coatings, 12(3), 163-172. [Link]

-

Nirwan, S. A., et al. (2021). Exploring the Potential of Xanthene Derivatives in Medicinal Chemistry: A Review. International Journal of Advanced Research in Science, Communication and Technology, 5(2), 1-10. [Link]

-

Amrollahi, M., et al. (2023). Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies. Ultrasonics Sonochemistry, 99, 106567. [Link]

-

Grimm, J. B., et al. (2021). An open and shut case? Chemistry to control xanthene dyes. Current Opinion in Chemical Biology, 63, 133-141. [Link]

-

Holt, C. M., & Smith, B. D. (2022). Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes. Chemistry, 4(3), 824-836. [Link]

-

Al-Kadhemy, M. F., et al. (2021). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances, 11(54), 34229-34241. [Link]

-

McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Journal of Chemical Education, 84(11), 1799. [Link]

-

Jabri, A., et al. (2023). Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone from Gas-Phase Rotational Spectroscopy. Molecules, 28(13), 5028. [Link]

-

Singh, U. P., & Bhat, H. R. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. Journal of Chemistry, 2022, 1-17. [Link]

-

Tsubone, T. M., et al. (2018). Photophysical properties and interactions of xanthene dyes in aqueous micelles. Journal of Photochemistry and Photobiology A: Chemistry, 356, 436-445. [Link]

-

Das, B., et al. (2022). A concise metal-free synthesis of xanthene derivatives mediated by achiral 2-aminophenol under solvent-free conditions. Polycyclic Aromatic Compounds, 42(5), 2245-2259. [Link]

-

Smith, J. (2020). Investigation of the Structural and Optical Properties of Xanthene Dyes for Analyte Detection and Thin Film Sensor Development. ProQuest Dissertations Publishing. [Link]

-

Filo. (2025). Synthesis, reaction and applications of xanthene dyes. [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism for the synthesis of xanthene derivatives. [Link]

-

McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Journal of Chemical Education, 84(11), 1799. [Link]

-

Al-Kadhemy, M. F., et al. (2021). Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst. RSC Advances, 11(54), 34229-34241. [Link]

-

Kumar, S., et al. (2014). REVIEW ON MEDICINAL IMPORTANCE OF XANTHENE DERIVATIVES. International Journal of Research in Pharmacy and Chemistry, 4(3), 645-655. [Link]

-

ResearchGate. (n.d.). The plausible mechanism for xanthene synthesis. [Link]

-

ResearchGate. (n.d.). Plausible reaction mechanism of synthesis of xanthene derivatives. [Link]

-

Herole, R. A. (2022). A REVIEW ON ACRIDINE, XANTHENE AND ITS DERIVATIVES: SYNTHESIS, PHYSICAL AND PHARMACOLOGICAL PROPERTIES. Tropical Journal of Pharmaceutical and Life Sciences, 9(6), 1-12. [Link]

-

McCullagh, J. V., & Daggett, K. A. (2007). EXPERIMENT 1. SYNTHESIS OF XANTHENE DYES USING ELECTROPHILIC AROMATIC SUBSTITUTION. Journal of Chemical Education, 84(11), 1799. [Link]

-

Grabarz, A. M., et al. (2021). Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction. Materials, 14(21), 6432. [Link]

-

National Institutes of Health. (2022). Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region. ACS Central Science, 8(7), 915-917. [Link]

-

Lee, S., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Sensors, 19(17), 3795. [Link]

-

ResearchGate. (n.d.). Reaction mechanism for the proposed xanthene syntheses. [Link]

-

Oturan, N., et al. (2012). Electrochemical Oxidation of the Xanthene Dye Rhodamine 6G by Electrochemical Advanced Oxidation Using Pt and BDD Anodes. Current Organic Chemistry, 16(18), 2083-2090. [Link]

-

ResearchGate. (n.d.). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. [Link]

-

Gabe, Y., et al. (2005). A Convenient Preparation of Xanthene Dyes. The Journal of Organic Chemistry, 70(15), 6032-6035. [Link]

-

Mizutani, T. (2002). Toxicity of Xanthene Food Dyes by Inhibition of Human Drug-Metabolizing Enzymes in a Noncompetitive Manner. Journal of Health Science, 48(5), 375-381. [Link]

-

McCullagh, J. V., & Daggett, K. A. (2007). Synthesis of Triarylmethane and Xanthene Dyes Using Electrophilic Aromatic Substitution Reactions. Journal of Chemical Education, 84(11), 1799. [Link]

-

The Royal Society of Chemistry. (2014). Synthesis of New Asymmetric Xanthene Dyes via Catalyst free SNAr with Sulfur Nucleophiles Contents Part 1. [Link]

-

ResearchGate. (n.d.). Direct Photooxidation and Xanthene-Sensitized Oxidation of Naphthols: Quantum Yields and Mechanism. [Link]

-

ResearchGate. (n.d.). Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. [Link]

-

Sci-Hub. (2002). Structural, Spectroscopic, and Reactivity Comparison of Xanthene- and Dibenzofuran-Bridged Cofacial Bisporphyrins. Inorganic Chemistry, 41(19), 4847-4859. [Link]

-

Lee, S., et al. (2019). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. Sensors, 19(17), 3795. [Link]

-

ResearchGate. (n.d.). Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone from Gas-Phase Rotational Spectroscopy. [Link]

-

Nagai, T., et al. (2023). Xanthene-based functional dyes: towards new molecules operating in the near-infrared region. Organic & Biomolecular Chemistry, 21(34), 6899-6913. [Link]

-

ResearchGate. (n.d.). Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase. [Link]

Sources

- 1. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as hetero ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03020B [pubs.rsc.org]

- 2. informativejournals.com [informativejournals.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. Inversion Motion of Xanthene and Detection of Its Oxidation Product Xanthone from Gas-Phase Rotational Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ultrasound-assisted green synthesis of functionalised xanthene derivatives: Advancing sustainable sonochemical strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of some derivatives of 1,8-dioxo-octa-hydro xanthene and 9-aryl-hexahydro acridine-1,8-dione using metal ion-exchanged NaY zeolite as heterogeneous catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. cjm.ichem.md [cjm.ichem.md]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 18. askfilo.com [askfilo.com]

- 19. Electrochemical Oxidation of the Xanthene Dye Rhodamine 6G by Ele...: Ingenta Connect [ingentaconnect.com]

- 20. researchgate.net [researchgate.net]

- 21. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Asymmetric and Reduced Xanthene Fluorophores: Synthesis, Photochemical Properties, and Application to Activatable Fluorescent Probes for Detection of Nitroreductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. An open and shut case? Chemistry to control xanthene dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Controlled Synthesis of Luminescent Xanthene Dyes and Use of Ionic Liquid in Thermochromic Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Xanthene-Based Dyes for Photoacoustic Imaging and Their Use as Analyte-Responsive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Heteroatom-Substituted Xanthene Fluorophores Enter the Shortwave-Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Xanthene-based functional dyes: towards new molecules operating in the near-infrared region - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 30. Investigation of the Structural and Optical Properties of Xanthene Dyes for Analyte Detection and Thin Film Sensor Development - ProQuest [proquest.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Foreword: Beyond the Reagent Bottle - A Mechanistic Approach to Ligand Selection

An Application Guide to 2,7-Di-tert-butyl-9,9-dimethylxanthene-Based Phosphine Ligands in Catalysis

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist

In the intricate ballet of transition-metal-catalyzed cross-coupling, the ligand is not merely a spectator but the choreographer, dictating the pace, precision, and outcome of each metallic step. While a vast library of phosphine ligands is available, the family derived from the 2,7-Di-tert-butyl-9,9-dimethylxanthene scaffold represents a pinnacle of rational design. These ligands are not general-purpose tools; they are specialized instruments engineered to overcome the high activation barriers associated with challenging substrates, such as aryl chlorides, and to promote notoriously difficult bond formations.

This guide moves beyond a simple recitation of procedures. It aims to provide a deep, mechanistic understanding of why these ligands are exceptionally effective. By dissecting their structural attributes—the rigid xanthene backbone, the sterically demanding 2,7-di-tert-butyl groups, and the resultant wide bite angle—we can grasp how they manipulate the electronic and steric environment of the metal center. This understanding is paramount for troubleshooting, optimization, and the intelligent application of these powerful catalysts in complex synthetic campaigns, particularly within the pharmaceutical and materials science sectors.

The Molecular Architecture: Deconstructing the tBuXantphos Ligand

The workhorse ligand derived from the 2,7-di-tert-butyl-9,9-dimethylxanthene core is 4,5-Bis(diphenylphosphino)-2,7-di-tert-butyl-9,9-dimethylxanthene . For clarity within this guide, we will refer to it by the common shorthand, tBuXantphos . Its efficacy is not accidental but a direct consequence of its unique three-dimensional structure.

The key architectural features are:

-

Rigid Xanthene Backbone : This heterocyclic core locks the two phosphine groups into a specific spatial arrangement, preventing unwanted flexibility. This rigidity defines a wide natural "bite angle" (the P-Metal-P angle), which is crucial for promoting the final, bond-forming reductive elimination step in many catalytic cycles.[1][2]

-

9,9-Dimethyl Bridge : These gem-dimethyl groups act as conformational anchors, ensuring the xanthene backbone maintains its rigid, boat-like shape and, consequently, its well-defined bite angle.[1]

-